molecular formula C12H10N2O5S B1297241 4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid CAS No. 450390-36-0

4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid

Cat. No.: B1297241
CAS No.: 450390-36-0
M. Wt: 294.29 g/mol
InChI Key: OKHOEBXGXWTJHP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-[[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5S/c15-9(5-14-10(16)6-20-12(14)19)13-8-3-1-7(2-4-8)11(17)18/h1-4H,5-6H2,(H,13,15)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHOEBXGXWTJHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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